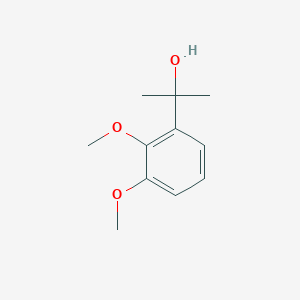

2-(2,3-Dimethoxyphenyl)propan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dimethoxyphenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHYYRNYYWZERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=CC=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303637 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153390-68-2 | |

| Record name | 2-(2,3-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for 2-(2,3-dimethoxyphenyl)propan-2-ol (CAS No. 153390-68-2), a tertiary alcohol of interest in medicinal chemistry and drug development.[1] The synthesis is centered around the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[2] We will explore the retrosynthetic logic, the preparation of the key ketone intermediate, the execution of the organometallic addition, and the underlying mechanistic principles. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and a detailed, field-proven experimental protocol.

Introduction and Strategic Overview

2-(2,3-Dimethoxyphenyl)propan-2-ol is a valuable molecular building block. It has been identified as an intermediate in the synthesis of Miltirone, an active component investigated for its potential therapeutic applications in alcohol dependence research.[1] The molecular structure features a tertiary alcohol, a functional group that is efficiently synthesized through the addition of an organometallic reagent to a ketone.[3][4]

The chosen synthetic strategy is a two-step sequence:

-

Friedel-Crafts Acylation: Synthesis of the precursor ketone, 2',3'-dimethoxyacetophenone, from commercially available 1,2-dimethoxybenzene (veratrole).

-

Grignard Reaction: Addition of a methyl Grignard reagent to the ketone to construct the target tertiary alcohol, 2-(2,3-dimethoxyphenyl)propan-2-ol.

This pathway is selected for its high efficiency, use of readily available starting materials, and the reliability of the involved chemical transformations.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule to identify plausible starting materials. The primary disconnection is the carbon-carbon bond formed during the Grignard reaction, which points to a ketone and a methyl organometallic reagent. A subsequent disconnection of the ketone's acyl group from the aromatic ring reveals the fundamental building blocks.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway and Core Chemistry

Part A: Synthesis of 2',3'-Dimethoxyacetophenone (Precursor)

The key ketone intermediate is synthesized via a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, 1,2-dimethoxybenzene (veratrole) is acylated using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction: 1,2-Dimethoxybenzene + Acetyl Chloride --(AlCl₃)--> 2',3'-Dimethoxyacetophenone

The methoxy groups (-OCH₃) on the veratrole ring are electron-donating and ortho-, para-directing. The acylation occurs predominantly at the position para to one methoxy group and ortho to the other, leading to the desired 2',3'- and 3',4'-isomers, which can be separated chromatographically.

Part B: Grignard Reaction for Tertiary Alcohol Formation

This is the pivotal step where the tertiary alcohol is formed. The carbonyl carbon of 2',3'-dimethoxyacetophenone is electrophilic and readily attacked by the nucleophilic carbon of a methyl Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr).[5] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are potent bases that react readily with any protic source, such as water, which would quench the reagent.[2][6]

Reaction: 2',3'-Dimethoxyacetophenone + CH₃MgBr --(1. Anhydrous Ether)--> (2. H₃O⁺ workup) --> 2-(2,3-Dimethoxyphenyl)propan-2-ol

The reaction proceeds to form a magnesium alkoxide intermediate, which is then protonated in a subsequent acidic workup step to yield the final tertiary alcohol product.[7]

Detailed Experimental Protocol

This protocol details the Grignard reaction step. All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents must be anhydrous.

Reagent and Materials Data

| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Moles (mmol) |

| 2',3'-Dimethoxyacetophenone | C₁₀H₁₂O₃ | 180.20 | - | 5.00 g | 27.7 |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 | 3.0 M in Diethyl Ether | 11.1 mL | 33.3 |

| Anhydrous Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | - | 50 mL | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | 30 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 2 x 50 mL | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | - |

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2',3'-dimethoxyacetophenone (5.00 g, 27.7 mmol).

-

Dissolution: Add anhydrous diethyl ether (30 mL) to the flask and stir until the ketone is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Grignard Reagent Addition: Slowly add methylmagnesium bromide solution (11.1 mL of 3.0 M solution in Et₂O, 33.3 mmol) to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (30 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Washing & Drying: Combine all organic layers and wash with brine (saturated NaCl solution). Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 2-(2,3-dimethoxyphenyl)propan-2-ol as a solid.[8]

Reaction Mechanism

The Grignard reaction proceeds via a two-step nucleophilic addition mechanism.

Caption: Mechanism of the Grignard reaction with a ketone.

-

Nucleophilic Attack: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the methyl group strongly nucleophilic.[2] This nucleophile attacks the electrophilic carbonyl carbon of the ketone. The Mg²⁺ portion of the reagent acts as a Lewis acid, coordinating to the carbonyl oxygen, which increases the carbonyl carbon's electrophilicity.[9] This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral magnesium alkoxide intermediate.[7]

-

Protonation: During the aqueous workup (e.g., with NH₄Cl or dilute acid), the negatively charged oxygen of the alkoxide intermediate is protonated, yielding the neutral tertiary alcohol product.[5]

Product Characterization

The identity and purity of the synthesized 2-(2,3-dimethoxyphenyl)propan-2-ol should be confirmed using standard analytical techniques.

| Property | Expected Value | Reference |

| CAS Number | 153390-68-2 | [1][8] |

| Molecular Formula | C₁₁H₁₆O₃ | [1][10] |

| Molecular Weight | 196.25 g/mol | [8] |

| Physical Form | Solid | [8] |

| Boiling Point | 97 °C @ 0.5 Torr | [11] |

| ¹H NMR | Expect signals for two methoxy groups, aromatic protons, and two equivalent methyl groups. | - |

| ¹³C NMR | Expect signals for aromatic carbons, two methoxy carbons, two equivalent methyl carbons, and the quaternary carbinol carbon. | - |

| IR Spectroscopy | Expect a broad O-H stretch (~3400 cm⁻¹) and C-O stretches. | - |

Challenges and Critical Control Points

-

Anhydrous Conditions: The most critical factor for success is the rigorous exclusion of moisture.[2] Failure to use dry glassware and anhydrous solvents will result in the protonation of the Grignard reagent, drastically reducing the yield.

-

Steric Hindrance: The presence of an ortho-methoxy group on the acetophenone can introduce some steric hindrance, potentially slowing the rate of nucleophilic attack compared to unhindered ketones.[12] Using a slight excess of the Grignard reagent and allowing adequate reaction time can mitigate this.

-

Side Reactions: If the Grignard reagent is particularly bulky or the ketone is sterically hindered, enolization (proton abstraction from the alpha-carbon) can become a competing side reaction.[6][12] For methyl Grignard, which is small and non-basic enough, this is less of a concern.

Conclusion

The synthesis of 2-(2,3-dimethoxyphenyl)propan-2-ol is reliably achieved through a two-step process culminating in a Grignard reaction. By employing 2',3'-dimethoxyacetophenone as the ketone precursor and methylmagnesium bromide as the nucleophile, this pathway provides efficient access to the target tertiary alcohol. Careful attention to maintaining anhydrous conditions is paramount to the success of the reaction. This guide provides the necessary theoretical framework and practical protocol for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and development.

References

-

The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]

-

3.4.2 – Grignard Reactions with Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

-

19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. (2025, January 19). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

-

Recent Progress in the Catalytic Synthesis of Tertiary Alcohols from Ketones with Organometallic Reagents. (2008, June). ResearchGate. Retrieved from [Link]

-

Organometallic Addition Reactions to Ketones. (2022, May 20). Greener Organic Transformations - Books. Retrieved from [Link]

-

Ch17: RLi or RMgX with Aldehydes or Ketones. (n.d.). University of Calgary. Retrieved from [Link]

-

13.9: Organometallic Reagents in Alcohol Synthesis. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

11.9: Organometallic Reagents in Alcohol Synthesis. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Chem 355 Jasperse. Retrieved from [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. (2007, March 1). Journal of Chemical Education. Retrieved from [Link]

-

How to purify tertiary alcohol?. (2024, April 22). ResearchGate. Retrieved from [Link]

-

Synthesis of 2,4-dimethoxyacetophenone. (n.d.). PrepChem.com. Retrieved from [Link]

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. (n.d.). ADICHEMISTRY. Retrieved from [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]

-

2-(3-Methoxyphenyl)-2-propanol. (n.d.). PubChem. Retrieved from [Link]

-

What are primary, secondary, and tertiary alcohol? How can these be obtained through the help of Grignard reagent?. (2022, October 10). Quora. Retrieved from [Link]

-

Resacetophenone (2,3 dihydroxyacetophenone) organic synthesis. (2023, August 27). YouTube. Retrieved from [Link]

-

A facile amidation of chloroacetyl chloride using DBU. (n.d.). ResearchGate. Retrieved from [Link]

-

Using the Grignard Reaction to Make Alcohols. (2014, March 3). YouTube. Retrieved from [Link]

- Preparation method of 2, 2-dimethoxypropane. (n.d.). Google Patents.

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022, July 15). Protocols.io. Retrieved from [Link]

-

Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. (n.d.). MDPI. Retrieved from [Link]

-

How anisole react with acetyl chloride (CH₃COCl) in the presence of a. (2025, September 9). askIITians. Retrieved from [Link]

-

What should i reconsider in my experiment for acyl chloride to be formed?. (2019, March 4). ResearchGate. Retrieved from [Link]

-

Acetyl chloride on anisole. (2025, February 3). Filo. Retrieved from [Link]

-

Predict the major products of the following reactions. (e) p-methylanisole + acetyl chloride + AlCl₃. (2024, July 7). Pearson. Retrieved from [Link]

Sources

- 1. 2-(2,3-diMethoxyphenyl)propan-2-ol | 153390-68-2 [chemicalbook.com]

- 2. Grignard reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. adichemistry.com [adichemistry.com]

- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. 2-(2,3-Dimethoxyphenyl)propan-2-ol | 153390-68-2 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. 2-(2,3-diMethoxyphenyl)propan-2-ol CAS#: 153390-68-2 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

physicochemical properties of 2-(2,3-Dimethoxyphenyl)propan-2-ol

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,3-Dimethoxyphenyl)propan-2-ol

Introduction

2-(2,3-Dimethoxyphenyl)propan-2-ol, also known by its synonym 2-(2,3-dimethoxyphenyl)-2-propanol, is a tertiary alcohol with the chemical formula C₁₁H₁₆O₃. This compound serves as a notable intermediate in chemical synthesis. Specifically, it is recognized as a precursor in the synthesis of Miltirone, an active component found in Salvia miltiorrhiza.[1] Miltirone has been investigated for its potential as a phytotherapeutic agent in the treatment of alcohol dependence, highlighting the relevance of its precursors in pharmaceutical research and development.[1] Understanding the is fundamental for its effective handling, characterization, and application in synthetic chemistry. This guide provides a detailed examination of its core properties and the experimental methodologies used for their determination.

Core Physicochemical Properties

The fundamental physicochemical characteristics of 2-(2,3-Dimethoxyphenyl)propan-2-ol are summarized below. These properties are critical for predicting its behavior in various chemical and biological systems.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₁H₁₆O₃ | [2] |

| Molecular Weight | 196.25 g/mol | |

| CAS Number | 153390-68-2 | [1] |

| Physical Form | Solid | |

| Boiling Point | 97 °C at 0.5 Torr | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

| InChI | 1S/C11H16O3/c1-11(2,12)8-6-5-7-9(13-3)10(8)14-4/h5-7,12H,1-4H3 | |

| InChIKey | QBHYYRNYYWZERD-UHFFFAOYSA-N |

Experimental Determination of Physicochemical Properties

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid organic compound like 2-(2,3-Dimethoxyphenyl)propan-2-ol. The protocols are designed to ensure accuracy and reproducibility, which are cornerstones of scientific integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[4] A pure crystalline solid typically melts over a sharp, narrow temperature range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.

This is a common and effective method for determining the melting point of a crystalline solid.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: A slow heating rate (1-2°C per minute) near the expected melting point is crucial. Rapid heating does not allow the sample and the thermometer to reach thermal equilibrium, leading to an inaccurate, often elevated, and broad melting point reading.

-

Initial Fast Run: An initial, rapid determination helps to quickly find the approximate melting point, saving time before performing a more careful, slower measurement.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of dry 2-(2,3-Dimethoxyphenyl)propan-2-ol is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 cm.[5]

-

Apparatus Setup: The loaded capillary tube is placed into one of the channels of a Mel-Temp apparatus, and a calibrated thermometer is inserted into the thermometer well.

-

Approximate Determination: The heating control is set to a high level for rapid heating to quickly determine an approximate melting point range. The apparatus is then allowed to cool.

-

Accurate Determination: With the apparatus cooled, a fresh sample is inserted. The sample is heated rapidly until the temperature is about 15-20°C below the approximate melting point.

-

Data Recording: The heating rate is then adjusted to a slow rate of approximately 2°C per minute. The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass turns into a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

-

Verification: The process is repeated at least twice to ensure the values are consistent and reproducible.

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[6] While 2-(2,3-Dimethoxyphenyl)propan-2-ol is a solid at room temperature, its boiling point is determined under reduced pressure (vacuum) to prevent decomposition at high temperatures. The reported value is 97°C at 0.5 Torr.[3]

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Causality Behind Experimental Choices:

-

Reduced Pressure: High molecular weight organic compounds often decompose at their atmospheric boiling points. Performing the determination under vacuum allows the liquid to boil at a much lower, non-destructive temperature.

-

Inverted Capillary: The small, inverted capillary tube acts as its own manometer, trapping air. As the sample is heated, the air expands and escapes. When the vapor pressure of the liquid equals the external pressure, a rapid stream of bubbles emerges. Upon cooling, the point at which the liquid is drawn back into the capillary indicates that the vapor pressure inside has just dropped below the external pressure, providing an accurate boiling point reading.[7][8]

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the compound is placed in a fusion tube.

-

Capillary Insertion: A small capillary tube, sealed at one end, is placed inside the fusion tube with its open end submerged in the liquid.[9]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube or an aluminum block) connected to a vacuum source and a manometer.[6][9]

-

Heating and Observation: The apparatus is evacuated to the desired pressure (e.g., 0.5 Torr). The heating bath is then gently heated.

-

Data Recording: The temperature is noted when a continuous and rapid stream of bubbles emerges from the inverted capillary's tip.[10] The heat is then removed, and the bath is allowed to cool slowly.

-

Final Reading: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] This temperature is recorded along with the corresponding pressure.

Workflow Visualization:

Caption: Workflow for Boiling Point Determination Under Vacuum.

Solubility Determination

Solubility provides crucial information about a molecule's polarity and the presence of functional groups. The principle "like dissolves like" is a useful guideline; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[11] The presence of acidic or basic functional groups can be inferred from solubility in aqueous acids or bases.

This protocol systematically tests the solubility of the compound in a series of solvents to classify it based on its functional groups.

Causality Behind Experimental Choices:

-

Solvent Sequence: The sequence of solvents (Water -> 5% HCl -> 5% NaOH -> Concentrated H₂SO₄) is designed as a flowchart. Water solubility indicates high polarity. If insoluble in water, tests in acidic and basic solutions can reveal the presence of basic (e.g., amine) or acidic (e.g., carboxylic acid, phenol) functional groups, respectively, as they react to form more soluble ionic salts.[12][13]

-

Concentration: A standard ratio of solute to solvent (e.g., 25 mg to 0.75 mL) is used to ensure consistent and comparable results.[12]

Step-by-Step Protocol:

-

Water Solubility: Place ~25 mg of the compound in a test tube and add 0.75 mL of deionized water in portions, shaking vigorously after each addition.[12] Observe if the solid dissolves.

-

Ether Solubility: Test the solubility in a non-polar solvent like diethyl ether or hexane using the same procedure to gauge its non-polar character.[12]

-

Acid/Base Solubility (if water-insoluble):

-

5% HCl: To a fresh sample, add 0.75 mL of 5% aqueous HCl. Solubility indicates the presence of a basic functional group.[13]

-

5% NaOH: To another fresh sample, add 0.75 mL of 5% aqueous NaOH. Solubility indicates an acidic functional group.

-

-

Interpretation: Based on the known structure (a tertiary alcohol with two methoxy groups on a benzene ring), 2-(2,3-Dimethoxyphenyl)propan-2-ol is expected to be largely insoluble in water due to the bulky non-polar aromatic and isopropyl groups, but soluble in organic solvents like chloroform and methanol, as reported.[3] It is not expected to be soluble in 5% HCl or 5% NaOH as the tertiary alcohol is not sufficiently acidic or basic.

Logical Flow Visualization:

Caption: Logical Flowchart for Solubility Classification.

pKa Determination

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) and quantifies the acidity of a substance.[14] For 2-(2,3-Dimethoxyphenyl)propan-2-ol, the relevant functional group is the tertiary alcohol. Alcohols are very weak acids, with pKa values typically in the range of 16-19, making direct titration in water challenging.

To determine the pKa of a very weak acid, potentiometric titration is often performed in a suitable non-aqueous solvent.

Causality Behind Experimental Choices:

-

Non-Aqueous Solvent: Water can compete with the weak alcohol acid during titration with a strong base, obscuring the endpoint. Using a non-aqueous solvent enhances the acidic properties of the alcohol relative to the solvent.

-

Potentiometry: This method relies on measuring the potential (converted to pH) as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, providing a precise measurement.[15]

Step-by-Step Protocol:

-

Preparation: A precise quantity of the compound is dissolved in a suitable non-aqueous solvent (e.g., DMSO). A standardized solution of a strong base (e.g., tetrabutylammonium hydroxide in propan-2-ol) is prepared as the titrant.

-

Calibration: The pH meter and electrode are calibrated using standard buffers appropriate for the non-aqueous system.[15]

-

Titration: The solution of the compound is placed in a vessel with the electrode and a magnetic stirrer. The titrant is added in small, precise increments.[15]

-

Data Collection: The pH reading is recorded after each addition of titrant, allowing the system to equilibrate.

-

Analysis: The data is plotted as pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve.

-

pKa Calculation: The volume of titrant at the half-equivalence point is located on the graph. The pH at this specific volume is equal to the pKa of the compound.[15]

Workflow Visualization:

Caption: Workflow for pKa Determination via Potentiometric Titration.

Safety and Handling

According to supplier information, 2-(2,3-Dimethoxyphenyl)propan-2-ol is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant.

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: Standard precautions include avoiding breathing dust/fumes (P261), wearing protective gloves and eye protection (P280), and seeking medical advice if irritation persists. It should be stored in a refrigerator.

Conclusion

2-(2,3-Dimethoxyphenyl)propan-2-ol is a solid organic compound with well-defined physicochemical properties that are crucial for its role as a chemical intermediate. Its characterization relies on standard, validated laboratory techniques for determining melting point, boiling point under reduced pressure, solubility profile, and pKa. The methodologies detailed in this guide provide a framework for researchers to accurately assess these properties, ensuring both the quality of the material and its effective use in synthetic applications, particularly in the field of drug development.

References

- Melting point determination. (n.d.). Retrieved from University of Calgary, Department of Chemistry.

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). GeeksforGeeks.

- Boiling Points - Concept. (2020, March 26). JoVE.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from Department of Chemistry, University of Texas.

- Experiment: Determining the Boiling Points of Organic Compounds Aim: To... (2025, July 20). Filo.

- Procedure For Determining Solubility Of Organic Compounds. (n.d.). Scribd.

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Melting Point Determin

- 2-(2,3-diMethoxyphenyl)propan-2-ol. (n.d.). ChemicalBook.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from Department of Chemistry, University of California, Los Angeles.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- Experiment 1: Melting-point Determinations. (n.d.).

- Solubility of Organic Compounds. (2023, August 31). University of Calgary, Department of Chemistry.

- 2-(2,3-Dimethoxyphenyl)propan-2-ol. (n.d.). Sigma-Aldrich.

- 2-(2,3-diMethoxyphenyl)propan-2-ol. (2023, April 23). ChemicalBook.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.).

- 2-(3,5-Dimethoxyphenyl)propan-2-ol. (n.d.). Benchchem.

- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone. (2025, February 14). YouTube.

- SAFETY DATA SHEET. (2024, March 14). Sigma-Aldrich.

- SAFETY DATA SHEET - 2,3-Dimethoxybenzyl alcohol. (2021, December 24). Fisher Scientific.

- 2-(3-Methoxyphenyl)-2-propanol. (n.d.). PubChem.

- 2-(3,4-Dimethoxyphenyl)ethanol - SAFETY DATA SHEET. (n.d.). Thermo Fisher Scientific.

- Development of Methods for the Determination of pKa Values. (2025, August 10).

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023, October 13).

- 2,3-Dimethoxybenzyl alcohol SDS, 5653-67-8 Safety D

- PKa determination by 1H NMR spectroscopy - An old methodology revisited. (2025, August 29).

- 2-Phenyl-2-propanol. (n.d.). PubChem.

- 2-(4-Methoxyphenyl)propan-2-ol. (n.d.). PubChem.

- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.

- 2-(2,3-DIMETHOXYPHENYL)PROPAN-2-OL. (n.d.). 2a biotech.

- 2-(2,5-dimethoxyphenyl)propan-2-ol synthesis. (n.d.). ChemicalBook.

- 2-(3-Methoxyphenyl)propan-2-ol - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- 2-Phenyl-2-propanol. (n.d.). MedchemExpress.com.

- 1-(4-Methoxyphenyl)propan-2-ol. (n.d.). PubChem.

- Preparation method of 2, 2-dimethoxypropane. (n.d.).

- Exploring 1,3-Dimethoxypropan-2-ol: A Vers

- propan-2-ol low high resolution H-1 proton nmr spectrum. (n.d.). docbrown.info.

- 2-(2-Methoxyphenyl)propan-2-ol. (n.d.). PubChem.

- United States Patent (19). (1987, June 23).

- US4775447A - Process for the production of 2,2-dimethoxypropane. (n.d.).

Sources

- 1. 2-(2,3-diMethoxyphenyl)propan-2-ol | 153390-68-2 [chemicalbook.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2-(2,3-diMethoxyphenyl)propan-2-ol CAS#: 153390-68-2 [m.chemicalbook.com]

- 4. athabascau.ca [athabascau.ca]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 9. byjus.com [byjus.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. chem.ws [chem.ws]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

- 14. youtube.com [youtube.com]

- 15. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to 2-(2,3-Dimethoxyphenyl)propan-2-ol (CAS: 153390-68-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,3-dimethoxyphenyl)propan-2-ol, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document delves into its chemical and physical properties, outlines a detailed synthetic protocol, and presents a thorough analytical characterization. Furthermore, it explores the compound's primary application as a precursor to Miltirone, a notable modulator of the GABA-A receptor, and discusses its broader relevance in medicinal chemistry and drug development. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction

2-(2,3-Dimethoxyphenyl)propan-2-ol is a tertiary alcohol distinguished by its dimethoxyphenyl substituent. While not extensively studied for its direct biological effects, its significance lies in its role as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Notably, it serves as a key intermediate in the total synthesis of Miltirone, a diterpenoid quinone isolated from Salvia miltiorrhiza (Danshen). Miltirone has garnered interest for its activity as a partial agonist at the central benzodiazepine receptor, a site on the GABA-A receptor complex.[1] This guide aims to provide a detailed resource for researchers and drug development professionals working with or considering the use of 2-(2,3-dimethoxyphenyl)propan-2-ol.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-(2,3-dimethoxyphenyl)propan-2-ol is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 153390-68-2 | [] |

| Molecular Formula | C₁₁H₁₆O₃ | [3] |

| Molecular Weight | 196.24 g/mol | [3] |

| Boiling Point | 97 °C at 0.5 Torr | [4][5] |

| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Form | Pale yellow liquid | [4] |

| Solubility | Chloroform, Dichloromethane, Ethyl acetate, Methanol | [4] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol

The synthesis of 2-(2,3-dimethoxyphenyl)propan-2-ol is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, in this case, 2,3-dimethoxyphenylmagnesium bromide, to a ketone, acetone.

Reaction Scheme

Caption: Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol via Grignard Reaction.

Detailed Experimental Protocol

This protocol is based on established principles of Grignard reactions and should be performed by qualified personnel in a controlled laboratory environment.

Materials:

-

2,3-Dimethoxybromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Acetone (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled hot under an inert atmosphere.

-

To the three-neck flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

-

Add a small portion of a solution of 2,3-dimethoxybromobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel.

-

Initiate the reaction by gentle heating. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once initiated, add the remaining 2,3-dimethoxybromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield 2-(2,3-dimethoxyphenyl)propan-2-ol as a pale yellow liquid.

-

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized 2-(2,3-dimethoxyphenyl)propan-2-ol. The following are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent), and a multiplet pattern for the three aromatic protons.

-

¹³C NMR: The carbon NMR spectrum should display signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, the quaternary aromatic carbon attached to the propan-2-ol moiety, the two methoxy carbons, and the remaining aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. Characteristic C-H stretching vibrations for the aromatic and aliphatic protons will be observed in the 2850-3100 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups and the tertiary alcohol will also be present.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via gas chromatography-mass spectrometry (GC-MS), should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns for tertiary alcohols include the loss of a methyl group and the loss of water.

Applications in Drug Development

Intermediate in the Synthesis of Miltirone

The primary and most well-documented application of 2-(2,3-dimethoxyphenyl)propan-2-ol is as a key precursor in the synthesis of Miltirone.[1] Miltirone is a natural product that has been shown to act as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] This activity makes Miltirone and its analogs attractive targets for the development of novel anxiolytic and sedative drugs with potentially fewer side effects than traditional benzodiazepines.

Caption: Role of 2-(2,3-Dimethoxyphenyl)propan-2-ol in Miltirone Synthesis.

Potential for Further Derivatization

The tertiary alcohol and the dimethoxyphenyl ring of 2-(2,3-dimethoxyphenyl)propan-2-ol offer multiple sites for further chemical modification. This allows for the generation of a library of related compounds for structure-activity relationship (SAR) studies. Such studies are fundamental in drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Safety and Handling

2-(2,3-Dimethoxyphenyl)propan-2-ol should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms: [6]

-

GHS07 (Exclamation Mark)

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(2,3-Dimethoxyphenyl)propan-2-ol is a valuable chemical intermediate with a significant role in the synthesis of the pharmacologically active compound, Miltirone. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a discussion of its applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and pharmacology.

References

Sources

An In-depth Technical Guide to 2-(2,3-Dimethoxyphenyl)propan-2-ol: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2,3-Dimethoxyphenyl)propan-2-ol is a tertiary alcohol of significant interest due to its role as a key intermediate in the synthesis of Miltirone.[1][2] Miltirone, a diterpene quinone found in Salvia miltiorrhiza, has garnered attention for its pharmacological activities, particularly its interaction with the central nervous system.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, purification, and characterization of 2-(2,3-Dimethoxyphenyl)propan-2-ol, grounding the discussion in its relevant biological context to support researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2,3-Dimethoxyphenyl)propan-2-ol is presented in Table 1. These properties are essential for its handling, synthesis, and purification.

| Property | Value | Source(s) |

| CAS Number | 153390-68-2 | [1] |

| Molecular Formula | C₁₁H₁₆O₃ | [3][4] |

| Molecular Weight | 196.24 g/mol | [3][4] |

| Physical Form | Solid | [5] |

| Boiling Point | 97 °C at 0.5 Torr | [3] |

| Density | 1.060 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | |

| Storage | Refrigerator (2-8°C) | [5] |

Molecular Structure

The molecular structure of 2-(2,3-Dimethoxyphenyl)propan-2-ol features a phenyl ring substituted with two methoxy groups at the 2- and 3- positions, and a 2-hydroxypropyl group at the 1- position.

Caption: 2D structure of 2-(2,3-Dimethoxyphenyl)propan-2-ol.

Synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol

Representative Experimental Protocol: Grignard Reaction

Objective: To synthesize 2-(2,3-Dimethoxyphenyl)propan-2-ol from 2,3-dimethoxyacetophenone and methylmagnesium bromide.

Materials:

-

2,3-dimethoxyacetophenone

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, and other standard glassware (all oven-dried)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the apparatus under a flow of inert gas to ensure anhydrous conditions.

-

Reagent Addition: To the flask, add a solution of 2,3-dimethoxyacetophenone (1 equivalent) dissolved in anhydrous diethyl ether (approx. 50 mL).

-

Grignard Reagent Addition: Slowly add methylmagnesium bromide solution (1.2 equivalents) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of the ketone at 0 °C (ice bath). The addition should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and neutralize any unreacted Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Caption: Workflow for the synthesis of 2-(2,3-Dimethoxyphenyl)propan-2-ol.

Purification

The crude product can be purified by column chromatography on silica gel.

Representative Protocol: Column Chromatography Purification

Objective: To purify the crude 2-(2,3-Dimethoxyphenyl)propan-2-ol.

Materials:

-

Crude 2-(2,3-Dimethoxyphenyl)propan-2-ol

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Glass column and other chromatography apparatus

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20-30%). The polarity of the solvent system may need to be optimized based on TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(2,3-Dimethoxyphenyl)propan-2-ol as a solid.

Structural Elucidation and Characterization

¹H and ¹³C NMR Spectroscopy

The expected proton and carbon-13 NMR chemical shifts are summarized in Tables 2 and 3, respectively. These predictions are based on the analysis of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons |

| ~3.9 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

| ~2.5 | s | 1H | OH |

| ~1.6 | s | 6H | 2 x CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Aromatic C-O |

| ~148 | Aromatic C-O |

| ~140 | Aromatic C |

| ~124 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~112 | Aromatic C-H |

| ~75 | C-OH (quaternary) |

| ~61 | OCH₃ |

| ~56 | OCH₃ |

| ~30 | CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl and methoxy functional groups, as well as the aromatic ring.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1000 | Strong | C-O stretch (ether and alcohol) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z 196. The fragmentation pattern would be expected to include the loss of a methyl group (m/z 181) and the loss of a water molecule (m/z 178).

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of the synthesized 2-(2,3-Dimethoxyphenyl)propan-2-ol. A representative method is outlined below.

Representative HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV at 254 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Caption: Analytical workflow for the characterization and quality control.

Biological Context and Applications

2-(2,3-Dimethoxyphenyl)propan-2-ol is primarily of interest as a precursor to Miltirone.[1][2] Miltirone has been identified as a positive allosteric modulator of the GABA-A receptor, which is the principal inhibitory neurotransmitter receptor in the central nervous system.[6] Specifically, Miltirone has been shown to inhibit the increase in the mRNA for the α4 subunit of the GABA-A receptor that is induced by ethanol withdrawal.[1] This suggests a potential therapeutic application in the treatment of alcohol dependence. The synthesis of Miltirone and its analogs, therefore, relies on the availability of key intermediates like 2-(2,3-Dimethoxyphenyl)propan-2-ol.

Caption: Role of Miltirone in GABA-A receptor signaling.

Conclusion

This technical guide has provided a comprehensive overview of 2-(2,3-Dimethoxyphenyl)propan-2-ol, from its synthesis and purification to its characterization and biological relevance. By understanding the properties and synthesis of this key intermediate, researchers and drug development professionals can better facilitate the production and study of Miltirone and its analogs for potential therapeutic applications.

References

Sources

- 1. 2-(2,3-diMethoxyphenyl)propan-2-ol | 153390-68-2 [chemicalbook.com]

- 2. 1,2-Dimethoxy-3-isopropylbenzene | 71720-27-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. helixchrom.com [helixchrom.com]

- 6. 2-(3-Methoxyphenyl)-2-propanol | C10H14O2 | CID 590422 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(2,3-Dimethoxyphenyl)propan-2-ol spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,3-Dimethoxyphenyl)propan-2-ol

This document provides a detailed spectroscopic analysis of 2-(2,3-dimethoxyphenyl)propan-2-ol, a tertiary benzylic alcohol of interest in synthetic chemistry and drug development. As direct experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and first-principle spectroscopic theory to provide a robust, predictive framework for its characterization. This approach is designed to empower researchers to identify and verify this compound with confidence.

Molecular Structure and Spectroscopic Overview

The structural attributes of 2-(2,3-dimethoxyphenyl)propan-2-ol dictate its spectral features. The molecule contains a 1,2,3-trisubstituted aromatic ring, two distinct methoxy groups, and a tertiary alcohol moiety. Each of these functional groups yields characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), allowing for unambiguous structural confirmation.

Figure 1: Chemical structure of 2-(2,3-Dimethoxyphenyl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-(2,3-dimethoxyphenyl)propan-2-ol, both ¹H and ¹³C NMR provide distinct and interpretable signals.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is a standard choice for general characterization. However, DMSO-d₆ is often preferred for observing hydroxyl protons as it reduces the rate of proton exchange, resulting in sharper signals.[1][2]

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR (e.g., 16-32 scans) and ¹³C NMR (e.g., 1024-2048 scans) should provide a good signal-to-noise ratio.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show five distinct sets of signals. The chemical environment of hydroxyl protons is highly sensitive to solvent, temperature, and concentration, leading to variability in their chemical shift.[3][4]

Table 1: Predicted ¹H NMR Data for 2-(2,3-Dimethoxyphenyl)propan-2-ol in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0-7.2 | Multiplet (m) | 3H | Ar-H | The three adjacent aromatic protons will form a complex, overlapping multiplet pattern due to their respective ortho and meta couplings. |

| ~ 3.90 | Singlet (s) | 3H | 2-OCH ₃ | Methoxy groups typically appear in this region. The C2-methoxy may be slightly downfield due to steric interaction with the propan-2-ol group. |

| ~ 3.88 | Singlet (s) | 3H | 3-OCH ₃ | The C3-methoxy signal is expected to be a sharp singlet, chemically distinct from the C2-methoxy. |

| ~ 2.5-4.0 | Broad Singlet (br s) | 1H | OH | The hydroxyl proton signal is often broad and its position is highly variable. In a non-polar solvent like CDCl₃, it may be found in this range.[1] |

| ~ 1.60 | Singlet (s) | 6H | C(CH₃)₂ | The two methyl groups on the tertiary carbon are chemically equivalent and thus appear as a single, sharp peak integrating to six protons. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display all 11 unique carbon environments in the molecule. The chemical shifts are highly predictable based on substituent effects.

Table 2: Predicted ¹³C NMR Data for 2-(2,3-Dimethoxyphenyl)propan-2-ol in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 152 | C -2 (Ar) | Aromatic carbon directly attached to the C2-methoxy group, shifted significantly downfield. |

| ~ 148 | C -3 (Ar) | Aromatic carbon attached to the C3-methoxy group. |

| ~ 140 | C -1 (Ar) | Quaternary aromatic carbon attached to the propan-2-ol side chain. |

| ~ 124 | C -6 (Ar) | Aromatic CH carbon. |

| ~ 120 | C -5 (Ar) | Aromatic CH carbon. |

| ~ 112 | C -4 (Ar) | Aromatic CH carbon. |

| ~ 75 | C (CH₃)₂OH | The quaternary carbon of the propan-2-ol group, deshielded by the adjacent oxygen atom.[5] |

| ~ 61 | 3-OC H₃ | Methoxy carbon chemical shifts can vary, with sterically hindered groups sometimes appearing at a different field.[6] |

| ~ 56 | 2-OC H₃ | A typical chemical shift for an aromatic methoxy carbon.[6] |

| ~ 30 | C(C H₃)₂ | The two equivalent methyl carbons of the propan-2-ol group.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. The spectrum is governed by the vibrational frequencies of chemical bonds.

Experimental Protocol: IR Sample Preparation

-

Method: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Alternatively, a KBr pellet can be prepared. If the sample is a viscous oil, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.

-

Data Acquisition: Scan the sample over the range of 4000 cm⁻¹ to 400 cm⁻¹. A background scan should be performed prior to sample analysis to subtract atmospheric CO₂ and H₂O signals.

Predicted IR Absorption Bands

The IR spectrum of 2-(2,3-dimethoxyphenyl)propan-2-ol will be dominated by absorptions from the hydroxyl, aromatic, and ether functional groups.

Table 3: Predicted Major IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3600 - 3200 | Strong, Broad | O-H stretch | This broad absorption is the hallmark of a hydrogen-bonded alcohol.[7][8] |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of sp² C-H bonds on the aromatic ring.[7] |

| 3000 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of sp³ C-H bonds in the methyl groups.[7] |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch | Skeletal vibrations of the benzene ring typically produce several sharp peaks in this region.[9] |

| ~ 1250 | Strong | Aryl-O-CH₃ (asymmetric) | The asymmetric C-O stretching of the aryl ether linkage is a strong, characteristic band.[10] |

| ~ 1150 | Strong | C-O stretch (tertiary alcohol) | The C-O stretch of a tertiary alcohol is typically strong and found in this region. |

| ~ 1050 | Strong | Aryl-O-CH₃ (symmetric) | The symmetric C-O stretching of the aryl ether linkage.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-(2,3-dimethoxyphenyl)propan-2-ol is 196.25 g/mol . Tertiary benzylic alcohols are known to undergo facile fragmentation, meaning the molecular ion peak (M⁺˙) at m/z 196 may be weak or absent.[11] The most prominent fragmentation pathway is α-cleavage.

Figure 2: Primary fragmentation pathway (α-cleavage) for 2-(2,3-Dimethoxyphenyl)propan-2-ol in EI-MS.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Identity | Rationale |

| 196 | [M]⁺˙ | Molecular Ion. Expected to be of low intensity due to the instability of the tertiary benzylic alcohol under EI conditions.[11] |

| 181 | [M - CH₃]⁺ | Base Peak. This fragment results from the loss of a methyl radical via α-cleavage. The resulting oxonium ion is highly stabilized by resonance with the aromatic ring, making this the most favorable fragmentation pathway.[11][12] |

| 178 | [M - H₂O]⁺˙ | Loss of water (dehydration) is a common fragmentation for alcohols, though often less favorable than α-cleavage for tertiary alcohols.[11] |

| 151 | [M - CH₃ - CH₂O]⁺ | Subsequent loss of formaldehyde from the m/z 181 fragment. |

| 77, 91 | Phenyl fragments | Fragmentation of the aromatic ring or tropylium ion formation can lead to these common aromatic fragments.[12][13] |

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of 2-(2,3-dimethoxyphenyl)propan-2-ol. The predicted data presented in this guide, grounded in established spectroscopic principles and analysis of related compounds, offers a comprehensive reference for researchers. The key identifying features are the singlet for six protons in the ¹H NMR, the highly stable [M-15]⁺ base peak in the mass spectrum, and the characteristic broad O-H and strong C-O stretches in the IR spectrum. These data collectively form a unique spectroscopic fingerprint for the target molecule.

References

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

-

PubMed. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. [Link]

-

University College London. Chemical shifts. [Link]

-

National Institutes of Health (NIH). (2011). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR : r/Chempros. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]

-

YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). [Link]

-

Unknown Source. 13.10 INTERPRETATION OF IR SPECTRA. [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-ol. [Link]

-

ResearchGate. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. askthenerd.com [askthenerd.com]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

literature review on 2-(2,3-Dimethoxyphenyl)propan-2-ol

An In-depth Technical Guide to 2-(2,3-Dimethoxyphenyl)propan-2-ol

Abstract

This guide provides a comprehensive technical overview of 2-(2,3-Dimethoxyphenyl)propan-2-ol (CAS No. 153390-68-2), a tertiary alcohol of significant interest as a synthetic intermediate. We will explore its chemical structure and properties, detail robust synthetic methodologies centered on the Grignard reaction, provide a theoretical analysis of its spectroscopic signature, and discuss its primary application as a precursor to Miltirone, a pharmacologically active compound investigated for its potential in treating alcohol dependence. Furthermore, this guide contextualizes the subject molecule within the broader landscape of dimethoxy-substituted phenyl compounds, which exhibit a wide range of biological activities, thereby highlighting potential avenues for future research.

Introduction and Strategic Importance

2-(2,3-Dimethoxyphenyl)propan-2-ol belongs to the class of substituted phenylpropanols. While not extensively studied as a standalone agent, its importance is established as a key building block in multi-step organic synthesis. Specifically, it is a documented intermediate in the preparation of Miltirone.[1] Miltirone, an active component isolated from the medicinal plant Salvia miltiorrhiza, has been shown to modulate the GABAA receptor system, suggesting its potential as a phytotherapeutic agent for alcohol dependence.[1]

The broader family of molecules containing a dimethoxyphenyl moiety has attracted considerable attention in medicinal chemistry. Depending on the substitution pattern and other functional groups, these compounds have demonstrated activities ranging from anticancer and anti-inflammatory effects to potent interactions with the central nervous system.[2][3][4] Understanding the synthesis and properties of 2-(2,3-Dimethoxyphenyl)propan-2-ol is therefore valuable not only for its known applications but also for its potential as a scaffold in the development of novel therapeutic agents.

Chemical Identity and Structural Properties

The structure of 2-(2,3-Dimethoxyphenyl)propan-2-ol features a tertiary alcohol, which is sterically hindered, and a benzene ring substituted with two methoxy groups at the 2- and 3-positions. These features dictate its chemical behavior, including its reactivity, polarity, and solubility. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-(2,3-Dimethoxyphenyl)propan-2-ol | [1] |

| CAS Number | 153390-68-2 | [1][5][6] |

| Molecular Formula | C₁₁H₁₆O₃ | Calculated |

| Molecular Weight | 196.24 g/mol |[7] |

Caption: Chemical structure of 2-(2,3-Dimethoxyphenyl)propan-2-ol.

Synthesis: The Grignard Reaction Pathway

The most efficient and widely adopted method for synthesizing tertiary alcohols is the Grignard reaction.[8][9][10] This organometallic reaction involves the nucleophilic addition of a Grignard reagent to the carbonyl carbon of a ketone or an ester.[8][11] For 2-(2,3-Dimethoxyphenyl)propan-2-ol, the synthesis can be logically approached via two primary routes starting from either a ketone or an ester precursor.

Causality in Experimental Design: The Grignard reaction is highly sensitive to moisture and protic solvents. The Grignard reagent is a potent nucleophile and a strong base, which would be readily quenched by protons from water, alcohols, or even acidic functional groups. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used to ensure the reagent's stability and reactivity.[8] The reaction is often initiated at 0 °C to control the initial exothermic addition to the carbonyl group, followed by stirring at room temperature to ensure the reaction proceeds to completion.[8]

Caption: Synthetic workflows for 2-(2,3-Dimethoxyphenyl)propan-2-ol via Grignard reaction.

Experimental Protocol: Synthesis from a Ketone Precursor

This protocol describes the synthesis using 2,3-dimethoxyacetophenone and methylmagnesium bromide.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Reagent Preparation: In the dropping funnel, place a solution of 2,3-dimethoxyacetophenone (1.0 equivalent) dissolved in anhydrous diethyl ether.

-

Grignard Reagent: In the reaction flask, place a solution of methylmagnesium bromide (1.1 equivalents) in diethyl ether. Cool the flask to 0 °C using an ice bath.

-

Reaction: Add the ketone solution dropwise from the dropping funnel to the stirred Grignard reagent solution over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step protonates the resulting alkoxide and neutralizes any excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Spectroscopic Characterization: A Theoretical Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the protons.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring will appear in the aromatic region (~6.8-7.5 ppm). Due to their positions relative to the electron-donating methoxy groups, they will likely appear as complex multiplets.

-

Methoxy Protons (-OCH₃): Two sharp singlets, each integrating to 3 protons, are expected around 3.8-4.0 ppm. They will be distinct due to their different electronic environments (one ortho, one meta to the propanol group).

-

Methyl Protons (-CH₃): The two methyl groups on the propan-2-ol chain are chemically equivalent. They will appear as a single, sharp singlet integrating to 6 protons, likely in the upfield region (~1.5 ppm).

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, will appear, typically between 2.0-4.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. All 11 carbon atoms are in unique environments and should therefore produce 11 distinct signals.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups.[12]

-

O-H Stretch: A strong and broad absorption band will be present in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹) corresponding to the methyl groups.

-

C-H Stretch (sp²): Weaker absorptions just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region corresponding to the C-O bonds of the tertiary alcohol and the aryl ether methoxy groups.

-

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data for 2-(2,3-Dimethoxyphenyl)propan-2-ol

| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Key Characteristics |

|---|---|---|---|

| ¹H NMR | Ar-H | ~6.8-7.5 ppm | 3H, complex multiplets |

| -OCH₃ | ~3.8-4.0 ppm | 6H, two distinct singlets | |

| -OH | ~2.0-4.5 ppm | 1H, broad singlet | |

| -C(CH₃)₂ | ~1.5 ppm | 6H, sharp singlet | |

| IR | O-H Stretch | 3200-3600 cm⁻¹ | Strong, broad |

| C-H Stretch (sp³) | 2850-2970 cm⁻¹ | Strong | |

| C-O Stretch | 1050-1250 cm⁻¹ | Strong |

| | Aromatic C=C | 1450-1600 cm⁻¹ | Medium to weak |

Applications and Biological Context

The primary documented utility of 2-(2,3-Dimethoxyphenyl)propan-2-ol is its role as a synthetic precursor.

Intermediate in Miltirone Synthesis

This compound serves as a key intermediate for Miltirone.[1] Miltirone is a natural product that has shown the ability to inhibit the increase in mRNA for the α4 subunit of the GABAA receptor, an effect induced by ethanol withdrawal.[1] This mechanism suggests a potential therapeutic application in the management of alcohol dependence, making the efficient synthesis of Miltirone and its intermediates a topic of significant research interest.

Caption: The logical pathway from 2-(2,3-Dimethoxyphenyl)propan-2-ol to its therapeutic application.

Potential for Broader Pharmacological Exploration

While the direct biological activity of 2-(2,3-Dimethoxyphenyl)propan-2-ol has not been reported, its structural motif is present in many biologically active molecules.

-

Anticancer Activity: Novel trimethoxyphenyl (TMP)-based analogues have demonstrated potent cytotoxic activity against hepatocellular carcinoma (HepG2) cell lines, with some compounds acting as inhibitors of tubulin polymerization.[2]

-

CNS Activity: The dimethoxyphenyl scaffold is central to many psychoactive substances, including selective serotonin 5-HT2A receptor agonists and phenethylamine-based designer drugs.[3][14][15] This highlights the potential of the core structure to interact with neurological targets.

-

Other Activities: Isomers such as 2-(3,5-Dimethoxyphenyl)propan-2-ol have been investigated for antioxidant and anti-inflammatory properties, suggesting that the substitution pattern on the phenyl ring is a key determinant of biological function.[4]

Conclusion

2-(2,3-Dimethoxyphenyl)propan-2-ol is a valuable chemical entity, primarily recognized for its role as an intermediate in the synthesis of the pharmacologically relevant compound Miltirone. Its synthesis is straightforwardly achieved via the Grignard reaction, a cornerstone of organic chemistry. Although direct biological and spectroscopic data on this specific isomer are sparse, a theoretical analysis provides a solid framework for its identification and characterization. The diverse biological activities exhibited by related dimethoxyphenyl compounds suggest that 2-(2,3-Dimethoxyphenyl)propan-2-ol and its derivatives represent a promising area for future research, particularly in drug discovery and development. Experimental validation of its predicted spectroscopic properties and screening for biological activities are logical and compelling next steps for the scientific community.

References

- BenchChem. (n.d.). Application Notes: Grignard Reaction for the Synthesis of Tertiary Alcohols.

- Organic Chemistry Portal. (n.d.). Grignard Reaction.

- Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health (NIH).

- Winter, A. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Dummies.

- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.

- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.

- ChemicalBook. (2023). 2-(2,3-diMethoxyphenyl)propan-2-ol.

- Andreasen, J. T., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. National Institutes of Health (NIH).

- National Center for Biotechnology Information. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-propanol. PubChem.

- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- 2a biotech. (n.d.). 2-(2,3-DIMETHOXYPHENYL)PROPAN-2-OL.

- Benchchem. (n.d.). 2-(3,5-Dimethoxyphenyl)propan-2-ol.

- Nieddu, M., et al. (2021). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate.

- Biomall. (n.d.). Buy 2-(2,3-Dimethoxyphenyl)propan-2-ol, 100mg D460445-100mg in India.

- BenchChem. (n.d.). Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR, IR, Mass Spec).

- Doc Brown's Advanced Organic Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum.

Sources

- 1. 2-(2,3-diMethoxyphenyl)propan-2-ol | 153390-68-2 [chemicalbook.com]

- 2. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 2abiotech.net [2abiotech.net]

- 6. biomall.in [biomall.in]

- 7. 2-(3,4-Dimethoxyphenyl)-2-propanol | C11H16O3 | CID 12610660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Grignard Reaction [organic-chemistry.org]

- 10. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]